2-Hydroxy-N-methyl-6-(methylthio)benzamide
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Overview
Description
2-Hydroxy-N-methyl-6-(methylsulfanyl)benzamide is an organic compound with the molecular formula C9H11NO2S It is a benzamide derivative characterized by the presence of a hydroxyl group, a methyl group, and a methylsulfanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-methyl-6-(methylsulfanyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzoic acid with thionyl chloride to form 2-hydroxybenzoyl chloride. This intermediate is then reacted with N-methyl-6-(methylsulfanyl)aniline in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxy-N-methyl-6-(methylsulfanyl)benzamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-methyl-6-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Hydroxy-N-methyl-6-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-methyl-6-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The hydroxyl and methylsulfanyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N-methylbenzamide: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.
2-Hydroxy-6-(methylsulfanyl)benzoic acid: Contains a carboxylic acid group instead of an amide group, affecting its reactivity and applications.
N-Methyl-6-(methylsulfanyl)benzamide: Lacks the hydroxyl group, leading to variations in its chemical behavior.
Uniqueness
2-Hydroxy-N-methyl-6-(methylsulfanyl)benzamide is unique due to the presence of both hydroxyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11NO2S |
---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-hydroxy-N-methyl-6-methylsulfanylbenzamide |
InChI |
InChI=1S/C9H11NO2S/c1-10-9(12)8-6(11)4-3-5-7(8)13-2/h3-5,11H,1-2H3,(H,10,12) |
InChI Key |
BZRKYBJRCRAPJN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC=C1SC)O |
Origin of Product |
United States |
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